molecular formula C13H17ClN2O4 B12986531 (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid

Cat. No.: B12986531
M. Wt: 300.74 g/mol
InChI Key: PRLVSXCLNKYELE-SNVBAGLBSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is a chiral compound that contains a tert-butoxycarbonyl (Boc) protected amino group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with 4-chloropyridine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The chloropyridine moiety can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-3-(4-chloropyridin-2-yl)propanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoropyridin-2-yl)propanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-(4-bromopyridin-2-yl)propanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. The Boc protection also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

(2R)-3-(4-chloropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1

InChI Key

PRLVSXCLNKYELE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=CC(=C1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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